6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
6-(5-amino-3-methylpyrazol-1-yl)-1-(3-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN7O/c1-8-5-12(17)23(21-8)15-19-13-11(14(24)20-15)7-18-22(13)10-4-2-3-9(16)6-10/h2-7H,17H2,1H3,(H,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZCTBSNGRATRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (referred to as compound 1) is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of compound 1, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C13H12ClN5O
- Molecular Weight : 277.73 g/mol
- CAS Number : 1018473-23-8
Compound 1 exhibits its biological activity primarily through inhibition of specific molecular targets involved in cell proliferation and survival. Research indicates that it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in tumor growth and angiogenesis. The inhibitory concentrations (IC50) for these targets have been reported in the range of 0.3 to 24 µM, demonstrating significant potency against various cancer cell lines .
Anticancer Activity
The anticancer properties of compound 1 have been extensively studied:
- Cell Lines Tested : MCF-7 (breast cancer), HEL (erythroleukemia), and others.
- Results :
Antimicrobial Activity
Compound 1's structural analogs have shown promising antimicrobial properties:
- Activity Against : Various bacterial strains including Mycobacterium tuberculosis.
- Efficacy : Some derivatives displayed significant inhibition against M. tuberculosis with promising results in both in vitro assays and molecular docking studies, suggesting effective binding to target proteins involved in bacterial metabolism .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Pathogen | IC50 (µM) | Selectivity |
|---|---|---|---|
| Anticancer | MCF-7 | 0.3 | >25-fold |
| Anticancer | HEL | 1.00 | >25-fold |
| Antimicrobial | M. tuberculosis | Variable | Not specified |
Case Study 1: Anticancer Efficacy
In a study investigating the effects of compound 1 on breast cancer cells (MCF-7), it was found that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound's ability to inhibit EGFR and VEGFR signaling pathways was confirmed through Western blot analysis showing decreased phosphorylation levels post-treatment .
Case Study 2: Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against M. tuberculosis. Compound 1 was part of a combinatorial library that demonstrated notable inhibitory effects, with some derivatives achieving IC50 values as low as 0.5 µM against resistant strains, highlighting its potential as a lead compound for tuberculosis treatment .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds from the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial properties. In particular, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies have reported IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
Case Study: Antitubercular Activity
A study evaluated substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound .
Anticancer Properties
The biological activity of pyrazolo[3,4-d]pyrimidines extends to anticancer effects. Modifications in structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have indicated that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Case Study: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Anti-inflammatory Effects
Some studies have also explored the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may inhibit key inflammatory pathways and exhibit lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Implications
Q & A
Q. What are common synthetic routes for constructing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?
The core structure is typically synthesized via condensation reactions between pyrazole-amine derivatives and chlorinated pyrimidine precursors. For example, reactions involving alkyl halides (e.g., 3-chlorophenyl derivatives) in dry acetonitrile or dichloromethane under reflux conditions are common. Purification often involves solvent evaporation, filtration, and recrystallization from acetonitrile to isolate the target compound . Key steps include:
- Condensation : Reaction of pyrazole-amine intermediates with aryl/alkyl halides.
- Characterization : IR and ¹H NMR are used to confirm the presence of amino groups (-NH₂) and aromatic substituents .
Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of this compound?
- ¹H NMR : Identifies substituents on the pyrazole and pyrimidine rings. For example, the 3-chlorophenyl group shows aromatic proton signals at δ 7.2–7.6 ppm, while the methyl group on the pyrazole resonates at δ 2.1–2.4 ppm .
- IR Spectroscopy : Confirms the presence of the pyrimidin-4-one carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and NH stretches from the amino group at ~3300–3500 cm⁻¹ .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvents : Dry acetonitrile or dichloromethane are preferred for reactions involving alkyl halides or isocyanates to minimize side reactions .
- Temperature : Reflux conditions (70–90°C) enhance reaction rates for cyclization steps .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole-pyrimidine coupling be addressed?
Regioselectivity is controlled using steric or electronic directing groups. For instance:
- Protecting Groups : Temporary protection of the pyrazole NH ensures coupling occurs at the desired position (e.g., 5-amino group) .
- Catalysts : Trifluoroacetic acid (TFA) in toluene promotes selective cyclization, as seen in related pyrazolo[3,4-b]pyridine syntheses .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
Discrepancies often arise from differences in assay conditions or substituent effects. To address this:
- Comparative Assays : Test analogs under standardized conditions (e.g., kinase inhibition assays with ATP concentration controls) .
- Structure-Activity Relationship (SAR) Studies : Modify substituents systematically (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate contributing factors .
Q. How can computational methods predict interactions between this compound and kinase targets?
Molecular docking studies using software like AutoDock or Schrödinger can model binding modes. For example:
- Key Interactions : The pyrimidin-4-one carbonyl may form hydrogen bonds with kinase active-site residues (e.g., hinge region).
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Q. What methodologies improve solubility and bioavailability of this hydrophobic compound?
- Prodrug Design : Introduce ionizable groups (e.g., carboxylic acids) via esterification, as demonstrated in related pyrazolo-pyrimidine derivatives .
- Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance aqueous solubility .
Methodological Considerations
Q. How to validate synthetic intermediates using hyphenated techniques (e.g., LC-MS)?
- LC-MS : Monitors reaction progress by tracking molecular ion peaks (e.g., [M+H]⁺ for intermediates).
- Purity Thresholds : Require ≥95% purity (HPLC) before proceeding to biological assays .
Q. What are best practices for stability studies under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
